"2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" synthesis pathway
"2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol" synthesis pathway
An In-depth Technical Guide to the Synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol, a prominent member of the hydroxyphenyl benzotriazole (HBT) class of ultraviolet (UV) absorbers. HBTs are critical additives in the polymer and coatings industries, prized for their ability to dissipate harmful UV radiation as thermal energy, thereby preventing photodegradation of materials.[1][2] This document, intended for researchers and drug development professionals, elucidates the core chemical principles, step-by-step experimental protocols, and critical process considerations for the successful laboratory-scale synthesis of this compound. We will explore the mechanistic underpinnings of the key reaction steps—azo coupling and reductive cyclization—and provide practical insights into purification and handling.
Introduction and Significance
2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol (CAS No: 2170-39-0) is a specialized UV stabilizer.[3] Its molecular structure, featuring a phenolic group and a benzotriazole moiety, is engineered for high photostability. The intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom on the benzotriazole ring is central to its function, enabling an efficient excited-state intramolecular proton transfer (ESIPT) mechanism for energy dissipation. The allyl (2-propenyl) group offers a site for covalent bonding into polymer matrices, enhancing the stabilizer's longevity and preventing leaching.[3] This guide provides the foundational knowledge for synthesizing this molecule, a process rooted in classical diazonium chemistry.
Retrosynthetic Analysis and Pathway Overview
The synthesis of hydroxyphenyl benzotriazoles is a well-established process that proceeds through a two-stage pathway. The core strategy involves the construction of a 2-(2-nitrophenylazo)phenol intermediate, followed by a reductive cyclization to form the final benzotriazole ring system.
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Azo Coupling: The synthesis begins with the diazotization of 2-nitroaniline. The resulting diazonium salt is a potent electrophile that reacts with the electron-rich aromatic ring of 4-methyl-6-(2-propenyl)phenol (also known as 2-allyl-4-methylphenol) in an electrophilic aromatic substitution reaction. This yields the key azo intermediate.
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Reductive Cyclization: The nitro group of the azo intermediate is then selectively reduced to an amine. This new amino group undergoes a spontaneous intramolecular condensation with the azo linkage, eliminating water and forming the stable, aromatic benzotriazole heterocycle.
The overall synthetic workflow can be visualized as follows:
Caption: High-level overview of the two-stage synthesis pathway.
Mechanistic Insights: The "Why" Behind the Protocol
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimization.
Stage 1: The Azo Coupling Reaction
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Diazotization: This reaction converts the weakly nucleophilic primary amine of 2-nitroaniline into an excellent leaving group (N₂). In the presence of a strong acid like HCl, nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂), protonates to form the nitrosonium ion (NO⁺). This powerful electrophile is attacked by the amine, and subsequent dehydration steps yield the 2-nitrobenzenediazonium salt.
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Causality: The reaction is performed at 0-5 °C because diazonium salts are notoriously unstable. At higher temperatures, they readily decompose, losing N₂ gas and forming highly reactive aryl cations, leading to unwanted side products and reduced yield.
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-
Electrophilic Aromatic Substitution: The phenol starting material is deprotonated with a base (e.g., NaOH) to form the sodium phenoxide salt. This step is crucial as the phenoxide ion (-O⁻) is a much stronger activating group than the hydroxyl group (-OH), dramatically increasing the nucleophilicity of the aromatic ring. The diazonium salt then attacks the position ortho to the powerful hydroxyl activator and para to the methyl group, leading to the desired regiochemistry.
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Causality: Precise pH control is essential during the coupling. An overly acidic environment will protonate the phenoxide, deactivating the ring, while an excessively basic condition can cause the diazonium salt to convert into a non-electrophilic diazotate isomer.
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Stage 2: Reductive Intramolecular Cyclization
This is the key step where the benzotriazole ring is formed. The process begins with the reduction of the nitro group on the phenylazo moiety to a primary amine.
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Reduction: A variety of reducing agents can be employed. Sodium dithionite (Na₂S₂O₄) is a common choice for its effectiveness in aqueous or alcoholic media. Alternatively, catalytic hydrogenation or transfer hydrogenation using hydrazine hydrate in the presence of a catalyst like Palladium on Carbon (Pd/C) can be used for a cleaner reaction.
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Causality: The choice of reducing agent depends on the substrate's sensitivity and desired process conditions. Dithionite is cost-effective but may require more rigorous purification, whereas catalytic methods are cleaner but involve handling flammable hydrogen gas or pyrophoric catalysts.
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Cyclization: Once the nitro group is reduced to an amine, the molecule spontaneously undergoes an intramolecular cyclization. The newly formed amino group acts as a nucleophile, attacking the nitrogen atom of the azo bond that is further from the phenol ring. A subsequent tautomerization and elimination of a water molecule results in the formation of the thermodynamically stable aromatic benzotriazole ring. This reaction is often driven to completion by heating.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established methods for synthesizing HBTs.[4] Researchers must conduct their own risk assessments and optimize conditions for their specific laboratory setup. All operations should be performed in a well-ventilated fume hood.
Part A: Synthesis of 2-(2-nitrophenylazo)-4-methyl-6-(2-propenyl)phenol (Intermediate)
Reagents & Materials:
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2-Nitroaniline
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Sodium Nitrite (NaNO₂)
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Concentrated Hydrochloric Acid (HCl)
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4-methyl-6-(2-propenyl)phenol
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Sodium Hydroxide (NaOH)
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Ice
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Deionized Water
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Beakers, magnetic stirrer, dropping funnel, Buchner funnel
Procedure:
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Diazotization: In a 250 mL beaker, prepare a solution of 2-nitroaniline (e.g., 0.05 mol) in a mixture of concentrated HCl (e.g., 15 mL) and water (e.g., 25 mL). Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 0.052 mol in 15 mL water) dropwise. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt solution is complete when the solution gives a positive test with starch-iodide paper.
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Phenol Coupling: In a separate 500 mL beaker, dissolve 4-methyl-6-(2-propenyl)phenol (e.g., 0.05 mol) in an aqueous solution of sodium hydroxide (e.g., 0.1 mol in 100 mL water). Cool this solution to 5-10 °C.
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Slowly add the cold diazonium salt solution from Step 2 to the stirred phenoxide solution from Step 3. A colored precipitate (typically red or orange) of the azo compound should form immediately.
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Continue stirring the reaction mixture in the ice bath for 2-3 hours to ensure the reaction goes to completion.
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Work-up: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
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Dry the product in a vacuum oven at a low temperature (e.g., 50-60 °C).
Part B: Synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol
Reagents & Materials:
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Azo intermediate from Part A
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Sodium Dithionite (Na₂S₂O₄) or Hydrazine Hydrate and 5% Pd/C
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Ethanol or Methanol
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Round-bottom flask, reflux condenser, heating mantle
Procedure (Using Sodium Dithionite):
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Reaction Setup: Suspend the dried azo intermediate (e.g., 0.04 mol) in a suitable solvent like ethanol (e.g., 200 mL) in a round-bottom flask equipped with a reflux condenser.
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Reduction: Prepare a solution of sodium dithionite (e.g., 0.12 mol) in water. Add this solution portion-wise to the stirred suspension of the azo compound. The reaction is exothermic and may cause the solvent to reflux.
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After the addition is complete, heat the mixture to reflux for 2-4 hours. The color of the solution should change from deep red/orange to a much lighter yellow or pale brown, indicating the consumption of the azo compound.
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Work-up: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
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Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture. For higher purity, column chromatography on silica gel may be employed. Treatment with activated charcoal can be used to remove colored impurities.[5]
Product Characterization & Data
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| CAS Number | 2170-39-0 | [3][6][7][8] |
| Molecular Formula | C₁₆H₁₅N₃O | [3][6][8] |
| Molecular Weight | 265.31 g/mol | [3][6][9] |
| Appearance | White to light yellow powder/crystal | [10] |
| Melting Point | 98-101 °C (lit.) | [3] |
| Solubility | Insoluble in water | [3] |
Spectroscopic Confirmation:
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¹H NMR: Expect signals corresponding to the aromatic protons on both the benzotriazole and phenol rings, a singlet for the methyl group, vinyl protons and a methylene group for the propenyl substituent, and a broad singlet for the phenolic -OH proton.
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Mass Spectrometry: The molecular ion peak should be observed at m/z 266.1288 [M+H]⁺.[6]
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FTIR: Key stretches would include a broad O-H band (involved in H-bonding) around 3200-3500 cm⁻¹, aromatic C-H stretches, and C=C stretches for the aromatic rings and the propenyl group.
Safety and Handling
Professional laboratory safety practices are mandatory when synthesizing this compound.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. When handling the compound as a dry powder, use an N95 respirator to prevent inhalation.[3]
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Hazards: The compound is classified as a combustible solid.[3] Avoid creating dust. It may cause skin irritation or an allergic skin reaction. It is also noted as being very toxic to aquatic life with long-lasting effects.
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Handling: Use only with adequate ventilation, such as in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Do not ingest.
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Storage: Store in a tightly closed container in a dry, well-ventilated place.
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Disposal: Dispose of waste material and containers in accordance with local, regional, and national regulations. Do not allow the product to enter drains.
Conclusion
The synthesis of 2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol is a robust and scalable process based on foundational organic chemistry principles. Success hinges on careful control of reaction parameters, particularly temperature during diazotization and pH during the coupling step. By understanding the underlying mechanisms and adhering to strict safety protocols, researchers can reliably produce this valuable UV stabilizer for further study and application development. This guide provides the necessary framework for achieving that goal, blending theoretical knowledge with practical, field-proven insights.
References
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2-(2H-Benzotriazol-2-yl)-4-methylphenyl diphenylphosphinate . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]
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Safety data sheet according to Regulation (EC) No 1907/2006 . [Link]
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(E)-2-(2H-Benzotriazol-2-yl)-4-methyl-6-(phenyliminomethyl)phenol . National Center for Biotechnology Information (NCBI). [Link]
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2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol . PubChem, National Center for Biotechnology Information. [Link]
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2-2H-Benzotriazol-2-Yl-4-Methyl-6-2-Propenyl-Phenol . PharmaCompass.com. [Link]
- Processes for the preparation of benzotriazole uv absorbers.
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Human metabolism and kinetics of the UV absorber 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV 328) after oral administration . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]
-
2-(2H-Benzotriazol-2-yl)-6-[(diethylamino)methyl]-4-methylphenol . National Center for Biotechnology Information (NCBI), PubMed Central (PMC). [Link]
-
Scheme-I: Synthesis of derivatives (2-6) . ResearchGate. [Link]
- Purification of benzotriazole.
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